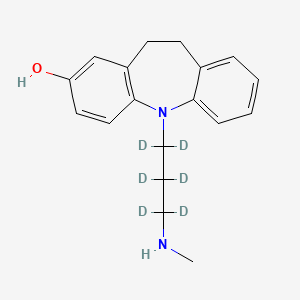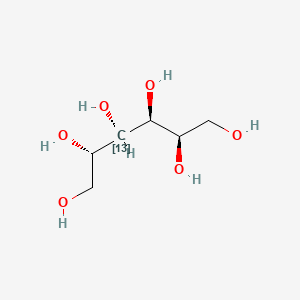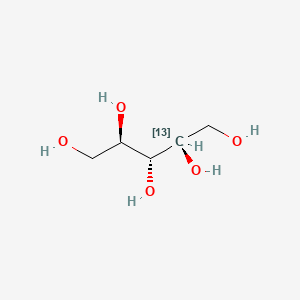
D-Arabitol-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Arabitol-13C-1: is a stable isotope-labeled compound, specifically a 13C-labeled form of D-ArabitolThe 13C labeling makes it particularly useful in scientific research, especially in metabolic studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Arabitol can be synthesized through the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst.
Biosynthesis: D-Arabitol can be produced biologically using microorganisms such as Metschnikowia reukaufii and Zygosaccharomyces rouxii. The fermentation process involves optimizing medium composition and fermentation conditions to increase yield. .
Industrial Production Methods: Industrial production of D-Arabitol primarily relies on microbial fermentation due to its cost-effectiveness and environmental benefits. The process involves the use of specific strains of yeast or fungi that can convert glucose or other sugars into D-Arabitol under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-Arabitol can undergo oxidation to form D-xylulose or D-arabinose. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: D-Arabitol can be reduced to form other sugar alcohols, such as xylitol, using reducing agents like sodium borohydride.
Substitution: D-Arabitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, esterifying agents.
Major Products:
Oxidation: D-xylulose, D-arabinose.
Reduction: Xylitol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a tracer in metabolic studies due to its 13C labeling, allowing researchers to track its metabolic pathways and interactions .
- Employed in the synthesis of other chemical compounds, such as xylitol and D-xylulose .
Biology:
- Utilized in studies of microbial metabolism, particularly in understanding the metabolic pathways of pentose sugars in yeast and fungi .
- Investigated for its role in the production of biofuels and other value-added bioproducts from lignocellulosic biomass .
Medicine:
- Studied for its potential neurotoxic effects when accumulated in the human body .
- Explored as a low-calorie sweetener for diabetic patients due to its low caloric value and insulin-independent metabolism .
Industry:
Mecanismo De Acción
Mechanism of Action: D-Arabitol-13C-1 exerts its effects primarily through its metabolic pathways. In microorganisms, it is metabolized via the pentose phosphate pathway, where it is converted to D-xylulose and subsequently to other intermediates. The 13C labeling allows for precise tracking of these metabolic processes .
Molecular Targets and Pathways:
Pentose Phosphate Pathway: D-Arabitol is converted to D-xylulose, which enters the pentose phosphate pathway.
Enzymes Involved: D-arabitol dehydrogenase, xylulose kinase, and other related enzymes.
Comparación Con Compuestos Similares
Xylitol: Another sugar alcohol with similar properties, used as a low-calorie sweetener.
L-Arabitol: The enantiomer of D-Arabitol, with similar chemical properties but different biological activities.
Sorbitol: A sugar alcohol used in food and pharmaceutical industries as a sweetener and humectant.
Uniqueness:
13C Labeling: The 13C labeling of D-Arabitol-13C-1 makes it unique for use in tracer studies and metabolic research.
Metabolic Pathways: D-Arabitol has distinct metabolic pathways compared to other sugar alcohols, making it valuable for specific biochemical studies
Propiedades
Fórmula molecular |
C5H12O5 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(2R,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+ |
Clave InChI |
HEBKCHPVOIAQTA-PSKBJHQASA-N |
SMILES isomérico |
C([C@H]([C@H]([13C@@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


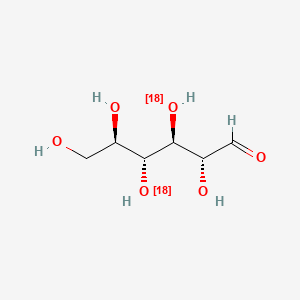
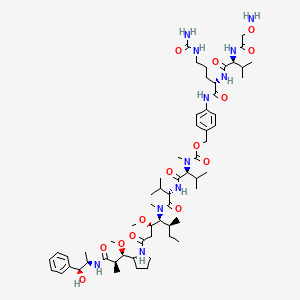
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
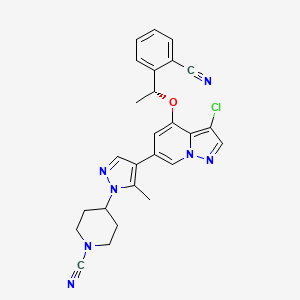
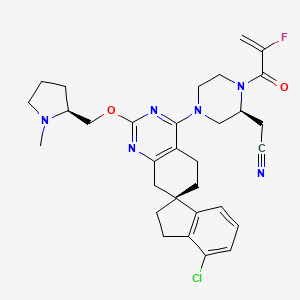
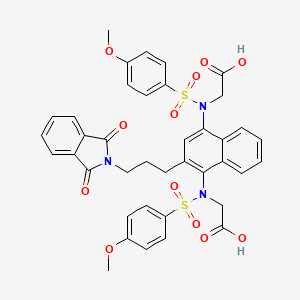
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
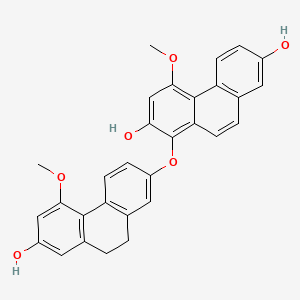
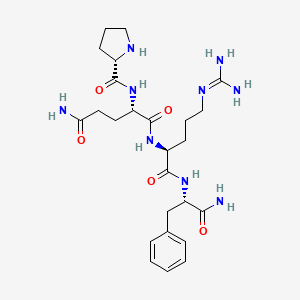
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
